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Compound of Interest

Compound Name: 2H-Pyran-2-one, 3-acetyl- (9Cl)

Cat. No.: B576094

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-
one and Its Derivatives

Introduction

3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring,
which is an a,B-unsaturated lactone, substituted with an acetyl group at the 3-position. This
scaffold is a key structural component in numerous natural products and synthetic analogues.
While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-
one, is limited in publicly accessible literature, a wealth of information exists for its derivatives,
which are of significant interest in medicinal chemistry and organic synthesis. This guide
provides a comprehensive overview of the core structure and delves into the well-documented
chemical properties, experimental protocols, and biological activities of its key analogues,
including Dehydroacetic Acid and 3-Acetylcoumarin.

Chemical Structure and Core Features

The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic
ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and
C5, and an acetyl group at the C3 position. This arrangement of functional groups—an a,3-
unsaturated lactone and a 3-dicarbonyl-like system—makes the molecule a versatile synthon
for a variety of chemical transformations.

Key reactive sites include:
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e The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6
positions of the pyran ring.

e The nucleophilic carbon at the C5 position.
e The enolizable protons of the acetyl group's methyl moiety.

These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks
for the synthesis of more complex heterocyclic systems.[1]

Physicochemical Properties of Key Derivatives

Quantitative data for the unsubstituted 3-acetyl-2H-pyran-2-one is not readily available.
Therefore, this section summarizes the properties of its most well-studied derivatives: 3-acetyl-
4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid), 3-acetyltetrahydro-2H-pyran-2-one,
and 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin).

3-acetyl-4-hydroxy-

6-methyl-2H-pyran- 3-acetyl-2H-1-
3-acetyltetrahydro-
Property 2-one benzopyran-2-one
. 2H-pyran-2-one )
(Dehydroacetic (3-Acetylcoumarin)
acid)
CAS Number 520-45-6[2] 63872-58-2[3] 3949-36-8[4]
Molecular Formula CsHs04[2] C7H1003]3] C11HsO3[4]
Molecular Weight 168.15 g/mol [5] 142.15 g/mol [3] 188.18 g/mol [4]
Melting Point 109 - 111 °C[2] Not Available 119 - 122 °C[4]
Boiling Point 270 °C[2] Not Available Not Available
Light yellow crystalline ] ]
Appearance Not Available Pale yellow solid[6]
powder[2]

Spectroscopic Data Analysis

The structure of these compounds has been elucidated and confirmed through various
spectroscopic techniques. While a complete dataset for the parent compound is unavailable,
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data from its derivatives provide insight into the expected spectral features.

« Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include
strong carbonyl (C=0) stretching frequencies for the lactone (around 1730 cm~1) and the
acetyl ketone (around 1680-1690 cm~1).[7][8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the
acetyl group typically appear as a singlet around & 2.5 ppm. The protons on the pyran or
aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-
acetylcoumarin, the aromatic protons appear between & 7.4-8.5 ppm.[6]

o BC-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded,
appearing in the d 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl
carbonyl carbon appears around 0 195.8 ppm and the lactone carbonyl at d 159.5 ppm.[6]

o Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's
molecular weight is typically observed. Common fragmentation patterns involve the loss of
the acetyl group or other substituents.[7]

Experimental Protocols: Synthesis

The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following
protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent
benzofused analogue.

Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin)[6]

e Reactants:

o

Salicylaldehyde (1 equivalent)

o

Ethyl acetoacetate (1 equivalent)

o

Piperidine (catalytic amount)

[¢]

Ethanol (solvent)
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e Procedure:

o

Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath
to cool.

o A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous
shaking.

o The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.

o The reaction is allowed to proceed to completion as monitored by thin-layer
chromatography (TLC).

o The resulting solid is collected by filtration, washed with cold ethanol, and then
recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.

General Synthesis Workflow for 3-Acetylcoumarin
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Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.
Chemical Reactivity and Applications
The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.

e Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions
with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously
substituted aromatic compounds.[9]
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o Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For
example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting
materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles,
thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via
condensation or multicomponent reactions targeting the reactive acetyl group.

Biological and Pharmacological Significance

Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological
activities, making them attractive scaffolds for drug development.

» Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3-
acetylcoumarin derivatives against various human cancer cell lines, including breast, liver,
colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to
standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins
involves the induction of apoptosis.[4]

» Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one
precursors have exhibited significant antibacterial and antifungal activity against strains like
Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]

o Other Activities: The broader coumarin and pyran classes of compounds are known for a
wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and
neuroprotective properties.[14]

The diverse biological profile of these compounds makes them a subject of ongoing research
for the development of new therapeutic agents.
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Logical Flow for Biological Screening of Pyran-2-one Derivatives
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Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.
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Conclusion

3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive
data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-
Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological
activity. Their utility as synthons for complex heterocycles and their promising anticancer and
antimicrobial properties ensure that they will remain a focus of research for scientists in organic
synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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